molecular formula C9H12FN B1308957 1-(4-Fluorophenyl)propan-1-amine CAS No. 74877-10-4

1-(4-Fluorophenyl)propan-1-amine

Cat. No.: B1308957
CAS No.: 74877-10-4
M. Wt: 153.2 g/mol
InChI Key: BWZFVQWUKNCKQL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12FN It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: 1-(4-Fluorophenyl)propan-1-one or 1-(4-Fluorophenyl)propanoic acid.

    Reduction: 1-(4-Fluorophenyl)propan-1-ol.

    Substitution: Various substituted phenylpropanamines depending on the nucleophile used.

Scientific Research Applications

Overview

1-(4-Fluorophenyl)propan-1-amine, also known as 4-fluoroamphetamine, is an organic compound with the molecular formula C9H12FN. This compound has gained attention in various fields including chemistry, biology, and medicine due to its unique properties and potential applications. The presence of a fluorine atom on the phenyl ring enhances its biological activity and binding affinity to specific molecular targets.

Chemistry

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in synthetic chemistry.

Biology

This compound is studied for its potential biological activities , particularly its effects on neurotransmitter systems:

  • CNS Stimulation : Similar to other amphetamines, it can stimulate the central nervous system, enhancing alertness and energy levels by interacting with dopamine and serotonin pathways.
  • Neurotransmitter Modulation : Research indicates that it can increase dopamine and serotonin levels in the brain, influencing mood and cognition.

Medicine

Ongoing research explores its potential as a pharmaceutical agent , particularly in treating neurological disorders. Its mechanism of action involves modulating neurotransmitter activity, making it a candidate for further pharmacological studies.

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective potential of related compounds where modifications on the phenyl ring significantly influenced efficacy against neurodegenerative conditions. The introduction of fluorine was shown to enhance binding affinity to nitric oxide synthase (nNOS), indicating therapeutic potential in conditions requiring nitric oxide modulation.

Case Study 2: Antimicrobial Efficacy

Research assessing antibacterial properties found that derivatives of this compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

1-(4-Fluorophenyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)propan-1-amine: Contains a bromine atom instead of fluorine.

    1-(4-Methylphenyl)propan-1-amine: Has a methyl group instead of a halogen.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from its analogs.

Biological Activity

1-(4-Fluorophenyl)propan-1-amine, also known as 4-fluoroamphetamine, is an organic compound with significant biological activity that has attracted attention in pharmacological research. This compound is characterized by its molecular formula C9H12FNC_9H_{12}FN and is recognized for its potential interactions with various biological targets, particularly in the central nervous system (CNS).

This compound can be synthesized through the condensation reaction of 4-fluorobenzaldehyde and propylamine under basic conditions. This method allows for the efficient formation of the amine, which is crucial for its biological activity. The compound exists as a white crystalline solid, soluble in water and ethanol, and has a strong pungent odor.

Pharmacological Activities

The pharmacological profile of this compound indicates several key activities:

  • CNS Stimulation : Similar to other amphetamines, this compound can stimulate the CNS, leading to increased alertness, focus, and energy levels. This effect is primarily due to its interaction with neurotransmitters such as dopamine and serotonin.
  • Neurotransmitter Modulation : Research has demonstrated that this compound can increase the levels of dopamine and serotonin in the brain, which may influence mood, cognition, and reward pathways.
  • Ligand Activity : The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This property makes it a subject of interest for understanding drug mechanisms and developing new therapeutic agents.

Comparative Biological Activity

To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes structural features and unique properties:

Compound Name Structural Features Unique Properties
4-FluoroamphetamineSimilar structure with different pharmacological propertiesStimulant effects; used in treating ADHD
FluoxetineContains a fluorine atom; selective serotonin reuptake inhibitorAntidepressant effects
3-(4-Isopropylphenyl)propan-1-amineIsopropyl group instead of fluorineDifferent pharmacodynamics due to isopropyl substitution

The presence of the fluorine atom in this compound significantly influences its reactivity and interaction with biological targets. This substitution pattern contributes to its unique chemical and biological properties, making it valuable in pharmaceutical applications.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Antiproliferative Effects : In vitro studies have shown that compounds structurally related to this compound exhibit antiproliferative activities against cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values ranging from 10 nM to 33 nM .
  • Neuropharmacology : Investigations into the neuropharmacological effects of this compound have highlighted its potential for abuse due to its stimulant properties. Although not currently approved for therapeutic use, understanding its mechanisms may lead to insights into addiction and dependency issues associated with similar substances .
  • Chiral Variants : The (R)-enantiomer of this compound has been studied for its distinct pharmacological properties compared to its (S)-counterpart. The stereochemistry plays a crucial role in its binding affinity and overall biological activity .

Properties

IUPAC Name

1-(4-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZFVQWUKNCKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424356
Record name 1-(4-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74877-10-4
Record name 1-(4-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)-1-propanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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